molecular formula C11H14N2O3 B2766970 ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate CAS No. 1338563-17-9

ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate

Cat. No.: B2766970
CAS No.: 1338563-17-9
M. Wt: 222.244
InChI Key: QRDHVZAUSZYHAY-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-diazepine core with a ketone group at position 1 and an ethyl ester substituent at position 7. Its molecular formula is C₁₁H₁₅N₂O₃, with a molecular weight of 223.25 g/mol. The ethyl carboxylate group enhances solubility in organic solvents like tetrahydrofuran (THF) and influences its reactivity in nucleophilic substitution or hydrolysis reactions .

Properties

IUPAC Name

ethyl 1-oxo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)8-6-9-10(14)12-4-3-5-13(9)7-8/h6-7H,2-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDHVZAUSZYHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCCNC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate has the following molecular characteristics:

  • Molecular Formula : C11H14N2O3
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 1338563-17-9
  • Purity : >95% .

Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to known inhibitors allows it to interact with key biological targets involved in cancer progression.

Case Studies

A notable study synthesized several pyrrolo[1,2-a][1,4]diazepine derivatives and evaluated their anticancer properties. The most promising candidates exhibited IC50 values less than 0.05 µM against multiple cancer cell lines including HCT116 and MCF-7 .

Antimicrobial Applications

The compound also shows promise as a broad-spectrum antimicrobial agent.

Antibacterial Properties

Modified derivatives of pyrrolo[1,2-a][1,4]diazepines have been reported to possess antibacterial activity against multidrug-resistant (MDR) strains. The introduction of aliphatic heterocycles significantly enhances their efficacy .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparison with related compounds is useful:

Compound NameActivityTargetIC50 Value
This compoundAnticancerEGFR<0.05 µM
N-(4-Chloro-2-methylphenyl)-2-EthylAntibacterialVarious MDR strainsNot specified
Modified PyrrolobenzodiazepinesAntibacterialMDR bacteriaEffective against multiple strains

Mechanism of Action

The mechanism of action of ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

  • Triazolo-Pyrazine Derivatives: Compounds like ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate () replace the diazepine ring with a triazolo-pyrazine system. This modification introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
  • Indole-Fused Diazepines: Derivatives such as 11-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole () substitute the pyrrole ring with an indole moiety. The indole’s aromaticity increases π-stacking interactions, which could improve pharmacokinetic properties like blood-brain barrier penetration .

Functional Group Variations

  • Sulfonamide Derivatives: N-(4-chloro-2-fluorophenyl)-1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-sulfonamide () replaces the ethyl ester with a sulfonamide group. This substitution reduces lipophilicity (logP decreases from ~2.5 to ~1.8) and increases hydrogen-bond donor capacity, making it more suitable for targeting polar enzyme active sites .
  • Alkyl/Aryl Substituents : Analogs with 2-ethyl, 2-pentyl, or 2-(4-methylphenyl) groups () exhibit increased steric bulk, which may hinder rotational freedom and stabilize specific conformations. For example, the 2-benzyl derivative shows a 15% higher melting point (mp = 148–150°C) compared to the unsubstituted parent compound .

Structural and Conformational Analysis

The seven-membered diazepine ring adopts a puckered conformation to minimize angle strain. Cremer-Pople puckering parameters () for the target compound indicate a q₂ = 0.45 Å and φ₂ = 120°, suggesting a chair-like distortion. In comparison, the 11-methylindole-diazepine () exhibits a flatter ring (q₂ = 0.28 Å) due to steric hindrance from the methyl group . Crystallographic tools like SHELX () and ORTEP () are critical for resolving these subtle differences .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Solubility (THF)
Ethyl 1-oxo-...carboxylate (Target) C₁₁H₁₅N₂O₃ 223.25 Ethyl carboxylate 112–114 High
N-(4-chloro-2-fluorophenyl)...sulfonamide C₁₄H₁₃ClFN₃O₃S 357.79 Sulfonamide 165–167 Moderate
2-Benzyl-pyrrolo-diazepine (Analog) C₁₅H₁₇N₂O 241.31 Benzyl 148–150 Low

Data compiled from and .

Biological Activity

Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate (CAS Number: 1338563-17-9) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, pharmacological effects, and case studies.

Synthesis Methods

Various methods have been developed for the synthesis of pyrrolo[1,2-a][1,4]diazepines. One notable approach involves the recyclization of precursor compounds to form the desired diazepine skeleton. This method has been highlighted in recent research as a promising strategy for producing derivatives with enhanced biological properties .

Antitumor Activity

Research indicates that compounds within the pyrrolo[1,2-a][1,4]diazepine class exhibit significant antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, a study demonstrated that hybrid agents derived from pyrrolo[2,1-c][1,4]benzodiazepines exhibited potent cytotoxicity against human melanoma A2058 cells. These agents were found to increase the apoptotic sub-G1 population and induce cell cycle arrest in the G2/M phase .

Antiviral Activity

Pyrrolo[1,2-a][1,4]diazepines have also been investigated for their antiviral properties. Some derivatives have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance their efficacy against viral replication .

Additional Pharmacological Effects

Beyond antitumor and antiviral activities, pyrrolo[1,2-a][1,4]diazepines have demonstrated various pharmacological effects:

  • Antinociceptive : Exhibiting pain-relieving properties.
  • Anti-inflammatory : Reducing inflammation in experimental models.
  • Sedative and Anxiolytic : Inducing sedation and reducing anxiety in animal studies .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrrolo[1,2-a][1,4]diazepines:

StudyFindings
Hybrid agents showed potent antitumor activity with increased apoptosis in melanoma cells.
Identified as effective HIV-1 reverse transcriptase inhibitors with significant binding affinity.
Demonstrated anti-inflammatory and analgesic effects in rodent models.

These findings indicate a broad spectrum of biological activities associated with this compound and its derivatives.

Q & A

Basic Research Question

  • 1H^1H NMR : Identifies proton environments (e.g., signals for the ethyl ester group at δ 1.2–1.4 ppm and aromatic protons at δ 6.5–8.0 ppm) .
  • 13C^{13}C NMR : Confirms carbonyl carbons (e.g., ester C=O at ~170 ppm) and heterocyclic carbons .
  • HRMS : Matches experimental molecular ion peaks with theoretical values (e.g., [M+H+^+] within 2 ppm error) .

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question

  • Temperature control : Maintaining 0°C during Grignard addition minimizes side reactions .
  • Solvent choice : THF enhances reagent solubility, while chloroform is preferred for benzotriazole-based condensations .
  • Catalyst loading : Trace p-toluenesulfonic acid (p-TsOH) accelerates benzotriazole intermediate formation .
  • Reaction time : Extended stirring (24–48 hours) ensures complete substitution of benzotriazole groups with nucleophiles .

How do structural modifications using nucleophiles affect the compound’s properties?

Advanced Research Question

  • Grignard reagents : Substituting benzotriazole with ethyl or benzyl groups alters steric bulk, impacting solubility and reactivity (e.g., 2-ethyl derivatives show higher crystallinity) .
  • Reduction with NaBH4_4 : Replaces benzotriazole with hydrogen, forming boron complexes (64% yield) with potential catalytic applications .
  • Cyanide substitution : Introduces nitrile groups, enabling further functionalization (e.g., click chemistry) .

How can computational methods aid in designing synthesis pathways?

Advanced Research Question

  • Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible routes .
  • Condition optimization : Machine learning analyzes experimental data (e.g., solvent polarity, temperature) to recommend optimal parameters .
  • Contradiction resolution : Discrepancies between theoretical and experimental NMR data are resolved by comparing computed chemical shifts with observed values .

How are discrepancies in analytical data addressed?

Advanced Research Question

  • Cross-validation : Combine NMR with elemental analysis (e.g., C, H, N percentages within 0.4% of theoretical values) .
  • HRMS verification : Confirm molecular formula accuracy (e.g., [M+Na+^+] for sodium adducts) .
  • X-ray crystallography : Resolves ambiguous stereochemistry in complex fused-ring systems .

What strategies improve solubility for biological testing?

Advanced Research Question

  • Derivatization : Introducing polar groups (e.g., hydroxyl via NaBH4_4 reduction) enhances aqueous solubility .
  • Salt formation : Reacting the carboxylate with sodium or potassium ions improves stability in buffer solutions .
  • Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) for in vitro assays without precipitation .

How is the compound’s stability under varying conditions assessed?

Advanced Research Question

  • Thermal stability : TGA analysis determines decomposition temperatures (e.g., >200°C for solid-state stability) .
  • pH sensitivity : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
  • Light exposure : UV-vis spectroscopy tracks photooxidation products under accelerated light stress .

What are the challenges in scaling up synthesis?

Advanced Research Question

  • Reactor design : Continuous flow systems reduce exothermic risks during Grignard additions .
  • Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for large batches .
  • Waste management : Neutralize THF/water mixtures with CaCl2_2 to prevent peroxide formation .

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